molecular formula C12H10ClN3O4S B5227484 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 5784-58-7

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B5227484
CAS No.: 5784-58-7
M. Wt: 327.74 g/mol
InChI Key: ROXCYWYUFODARU-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a benzene ring, along with a pyridin-2-ylmethyl group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group, followed by chlorination to add the chloro group. The pyridin-2-ylmethyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitropyridine
  • 2-chloro-3-nitropyridine
  • 2-chloro-4-nitropyridine
  • 2-chloro-5-nitropyrimidine

Uniqueness

What sets 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(16(17)18)7-12(11)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXCYWYUFODARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386638
Record name 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-58-7
Record name 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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